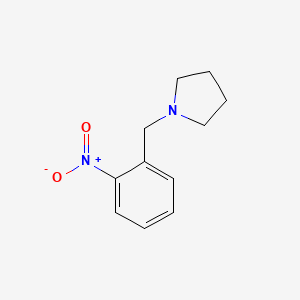
1-(2-硝基苄基)吡咯烷
描述
1-(2-nitrobenzyl)pyrrolidine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research applications. It is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which plays a crucial role in the transport of nucleosides and nucleoside analogs across cell membranes.
科学研究应用
1. 在合成有机化学中的应用
2-硝基苄基衍生物,包括 1-(2-硝基苄基)吡咯烷之类的化合物,已被用作合成有机化学中的光敏保护基团。例如,使用类似的化合物合成了 P3-1-(2-硝基苯乙基)腺苷 5'-三磷酸,一种“笼状 ATP”,证明了其在合成复杂生物分子中的用途。这对生物系统中的结构和动力学研究具有影响 (McCray 等,1980)。
2. 生物和医药应用
吡咯烷化合物,包括 1-(2-硝基苄基)吡咯烷,表现出显着的生物效应,并已被用于医学。这些化合物还应用于工业领域,例如染料或农用化学物质。研究它们的化学性质对于科学和工业的发展至关重要 (Żmigrodzka 等,2022)。
3. 烷化剂的仿生指示剂
4-(4-硝基苄基)吡啶 (NBP) 是 1-(2-硝基苄基)吡咯烷的衍生物,用作各种类型的致癌烷化剂的比色指示剂。由于其与 DNA 中鸟嘌呤相似的反应性,它充当 DNA 模型。此特性用于毒理学筛查、化学战剂检测和其他化学分析 (Provencher 和 Love,2015)。
4. 有机合成中的反应性研究
涉及 1-(4-硝基苄基)吡咯烷等化合物与其他有机化合物反应性的研究对于了解它们在有机合成中的潜在应用至关重要。这包括对亲核取代的研究,这是合成复杂有机分子的关键反应 (Sparke 等,2010)。
5. 光致变色特性
对相关化合物 2-(2',4'-二硝基苄基)-吡啶的光致变色特性的研究揭示了硝基苄基衍生物在光照下的行为。这些研究与光物理学和光化学中的应用相关,这些应用在材料科学和分子电子学等领域具有影响 (Klemm 等,1978)。
6. 分子探针和标记
源自吡咯烷的稳定自由基,如 1-(2-硝基苄基)吡咯烷,被用作磁共振波谱和成像中的分子探针和标记。它们在生物系统中的稳定性使它们成为生物医学研究中不可或缺的工具 (Dobrynin 等,2021)
属性
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQNARFNHJRRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295031 | |
| Record name | 1-(2-nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrobenzyl)pyrrolidine | |
CAS RN |
55581-63-0 | |
| Record name | NSC99362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4943169.png)
![1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4943170.png)
![diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)
![4,4'-[(5-nitro-2-furyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4943193.png)

![4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4943205.png)
![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2-oxo-2-phenylethyl)-2-furamide](/img/structure/B4943234.png)